![molecular formula C7H5BrN2S B060778 5-(5-bromothiophen-2-yl)-1H-pyrazole CAS No. 166196-67-4](/img/structure/B60778.png)
5-(5-bromothiophen-2-yl)-1H-pyrazole
Overview
Description
“5-(5-bromothiophen-2-yl)-1H-pyrazole” is a chemical compound that belongs to the class of pyrazoles. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “5-(5-bromothiophen-2-yl)-1H-pyrazole” include a molecular weight of 229.1 and it is a solid at room temperature .Scientific Research Applications
Synthesis of Triazoloquinazolines
This compound can be used in the synthesis of a series of [1,2,4]triazolo[4,3-c]quinazolines . The process involves oxidative cyclization of the corresponding hydrazones with bromine in glacial acetic acid at room temperature . These tricyclic derivatives are valuable intermediates for biologically active compounds and fluorophores .
Development of Antitumor Agents
Derivatives of [1,2,4]triazolo[1,5-a]pyrimidine, which can be synthesized using this compound, have shown potential as tubulin inhibitors . This suggests that they could be used in the development of antitumor agents .
DNA Intercalators
3-Hydrazinyl-[1,2,4]triazolo[4,3-c]quinazolin-5-ones and 5-arylamino-[1,2,4]triazolo[4,3-c]quinazolines, which can be synthesized from this compound, have been demonstrated to act as penetrating DNA intercalators . This property could be exploited in the design of drugs that interact with DNA .
A3A Adenosine Receptor Antagonists
3,5-Diphenyl[1,2,4]triazolo[4,3-c]quinazoline, which can be synthesized using this compound, has been shown to be a selective A3A adenosine receptor antagonist . This suggests potential applications in the treatment of conditions related to this receptor .
Anticonvulsant Activity
5-Aryl-[1,2,4]triazolo[4,3-c]quinazoline-3-amine, which can be synthesized from this compound, has shown anticonvulsant activity . This suggests potential applications in the treatment of seizure disorders .
Organic Electronics
The optoelectronic properties of 2-(5-Bromothiophen-2-yl)acetonitrile, a compound related to 5-(5-bromothiophen-2-yl)-1H-pyrazole, are being explored for potential applications in material science. It may exhibit semiconducting behavior, making it suitable for use in organic electronics such as transistors and solar cells.
Safety and Hazards
Mechanism of Action
Biochemical Pathways
The compound “5-(5-Bromothiophen-2-yl)-1H-pyrazole” may be involved in various biochemical pathways, depending on its specific targets . .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of "5-(5-Bromothiophen-2-yl)-1H-pyrazole" . .
properties
IUPAC Name |
5-(5-bromothiophen-2-yl)-1H-pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2S/c8-7-2-1-6(11-7)5-3-4-9-10-5/h1-4H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBOKZFIVGFLORX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CC=NN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370840 | |
Record name | 5-(5-bromothiophen-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-bromothiophen-2-yl)-1H-pyrazole | |
CAS RN |
166196-67-4 | |
Record name | 5-(5-bromothiophen-2-yl)-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370840 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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